



Application Notes and Protocols: Desdiiodo Iopamidol as a Reference Standard in Quality Control

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Compound of Interest		
Compound Name:	Iopamidol Impurity (Desdiiodo Iopamidol)	
Cat. No.:	B602082	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

lopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in diagnostic imaging procedures. The quality and purity of lopamidol are critical for its safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) have established stringent quality control standards for lopamidol and its formulations.

Desdiiodo lopamidol is a known impurity and a critical reference standard used in the quality control of lopamidol. As a pharmaceutical reference standard, it is essential for analytical method development, validation, and routine quality control testing, including impurity profiling and stability studies.[1] This document provides detailed application notes and protocols for the use of Desdiiodo lopamidol and other related compounds in the quality control of lopamidol, aligning with pharmacopeial guidelines.

Data Presentation

The following tables summarize the key tests and acceptance criteria for Iopamidol and Iopamidol Injection as specified in the USP and BP monographs.



Table 1: Quality Control Specifications for Iopamidol (API)

Test	Specification	Reference
Identification	A: Infrared Absorption B: Evolution of violet vapors upon heating C: HPLC retention time corresponds to USP lopamidol RS	[2]
Assay	98.0% - 101.0% (dried basis)	[2]
Specific Rotation	-4.6° to -5.2°	[3]
Loss on Drying	≤ 0.5%	[3]
Residue on Ignition	≤ 0.1%	[2]
Free Aromatic Amine	≤ 0.05%	[1]
Free Iodine	No red color in toluene layer	[1]
Limit of Free Iodide	Report result	[1]
Related Compounds	Sum of all related compounds ≤ 0.25%	[3]

Table 2: Quality Control Specifications for Iopamidol Injection



Test	Specification	Reference
Identification	A: Evolution of violet vapors from dried residue B: Thin- Layer Chromatography	[1]
Assay	95.0% - 105.0% of labeled amount	[1]
рН	6.5 - 7.5	[1]
Free Aromatic Amine	≤ 0.05%	[1]
Free Iodine	No red color in toluene layer	[1][4]
Limit of Free Iodide	≤ 0.04 mg/mL	[1]
Bacterial Endotoxins	≤ 0.6 USP Endotoxin Unit per mg of iodine	[1]
Particulate Matter	Meets requirements for small-volume injections	[1]

Table 3: HPLC Chromatographic Parameters for Related Compounds Test (USP)

Parameter	Value
Column	4.6-mm x 25-cm; 5-μm packing L1
Mobile Phase	Gradient of Water (Solution A) and Methanol:Water (3:1) (Solution B)
Flow Rate	1.0 mL/min
Detector	UV 240 nm
Injection Volume	10 μL

Experimental Protocols

The control and analysis of impurities in Iopamidol are crucial for ensuring its quality and safety. [5] Analytical techniques such as high-performance liquid chromatography (HPLC) are



essential for impurity profiling and quantification.[5]

Protocol for Identification, Assay, and Related Compounds of Iopamidol by HPLC

This protocol is a composite method based on USP guidelines for the analysis of lopamidol and its related compounds.

Objective: To identify Iopamidol, determine its purity (assay), and quantify related compounds, including the use of a reference standard for an impurity like Desdiiodo Iopamidol (which may be designated as a specific related compound in the pharmacopeia, e.g., Iopamidol Related Compound B).

Materials:

- Iopamidol sample
- USP lopamidol RS
- USP Iopamidol Related Compound A RS
- USP Iopamidol Related Compound B RS (as a proxy for Desdiiodo Iopamidol for system suitability)
- Water, HPLC grade
- Methanol, HPLC grade
- · Acetonitrile, HPLC grade
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with a UV detector

Chromatographic Conditions:

Column: C18, 4.6-mm x 25-cm; 5-µm packing (L1)



- Mobile Phase A: Water
- Mobile Phase B: Methanol and Water (3:1)
- Gradient Program:

Time (minutes)	Solution A (%)	Solution B (%)
0	100	0
18	100	0
28	0	100
40	0	100
42	100	0

|50 | 100 | 0 |

• Flow Rate: 1.0 mL/min

· Detection Wavelength: 240 nm

• Injection Volume: 10 μL

• Column Temperature: Ambient

Procedure:

- System Suitability Solution Preparation:
 - Accurately weigh and transfer about 10 mg of USP lopamidol RS and 10 mg of USP lopamidol Related Compound B RS into a 1000-mL volumetric flask.
 - o Dissolve in and dilute to volume with water, and mix well.
- Standard Preparation (for Assay):



- Accurately weigh about 20 mg of USP Iopamidol RS, dissolve in about 10 mL of water, and quantitatively dilute with water to obtain a solution with a known concentration of about 80 μg/mL.
- Test Solution Preparation (for Assay and Related Compounds):
 - Accurately weigh and transfer about 1.0 g of lopamidol into a 100-mL volumetric flask.
 - Dissolve in and dilute to volume with water, and mix well.
- Chromatographic Analysis:
 - Inject the System Suitability Solution and record the chromatograms. The resolution between the peaks for Iopamidol and Iopamidol Related Compound B should be not less than 2.0.
 - Inject the Standard Preparation and the Test Solution.
 - For identification, the retention time of the major peak in the Test Solution should correspond to that of the Standard Preparation.
 - Calculate the percentage of Iopamidol in the portion of Iopamidol taken using the peak responses from the Standard Preparation and the Test Solution.
 - Calculate the percentage of each related compound in the portion of lopamidol taken by comparing the peak response of each impurity to the peak response of lopamidol Related Compound B from the System Suitability Solution.

Protocol for Free Aromatic Amine Test

Objective: To limit the amount of free aromatic amine impurity in Iopamidol.

Materials:

- Iopamidol sample
- USP Iopamidol Related Compound A RS



- Hydrochloric acid
- Sodium nitrite solution (1 in 50)
- Ammonium sulfamate solution (3 in 25)
- N-(1-naphthyl)ethylenediamine dihydrochloride solution (1 in 1000)
- Water
- 25-mL volumetric flasks
- Ice bath
- UV-Vis Spectrophotometer

Procedure:

- Test Solution Preparation:
 - Transfer 500 mg of Iopamidol to a 25-mL volumetric flask.
 - Add 20 mL of water and heat on a water bath if necessary to dissolve.
- Standard Solution Preparation:
 - Prepare a solution of USP Iopamidol Related Compound A RS in water with a concentration of 62.5 μg/mL.
 - Transfer 1.6 mL of this solution to a 25-mL volumetric flask and add 18.4 mL of water.
- Blank Preparation:
 - Add 20 mL of water to a third 25-mL volumetric flask.
- Reaction and Measurement:
 - Place all three flasks in an ice bath, protected from light, for 5 minutes.

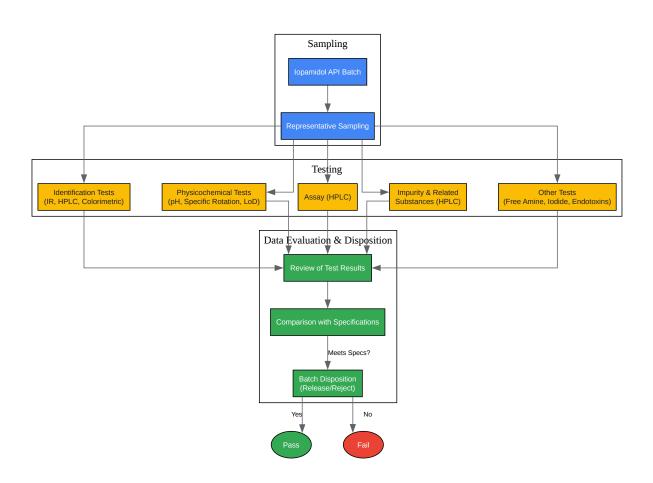


- To each flask, add 1 mL of hydrochloric acid, mix, and let stand for 5 minutes.
- Add 1 mL of sodium nitrite solution, mix, and let stand for 5 minutes.
- Add 1 mL of ammonium sulfamate solution, shake, and let stand for 5 minutes.
- Add 1 mL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and mix.
- Remove the flasks from the ice bath and allow them to stand in a water bath at about 25°C for 10 minutes.
- Dilute with water to volume and mix.
- Concomitantly determine the absorbance of the Test Solution and the Standard Solution at 500 nm, using the Blank Solution as the reference.
- The absorbance of the Test Solution should not be greater than that of the Standard Solution.

Visualizations Iopamidol Quality Control Workflow

The following diagram illustrates the general workflow for the quality control of an Iopamidol drug substance batch.





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Caption: Quality control workflow for Iopamidol API.

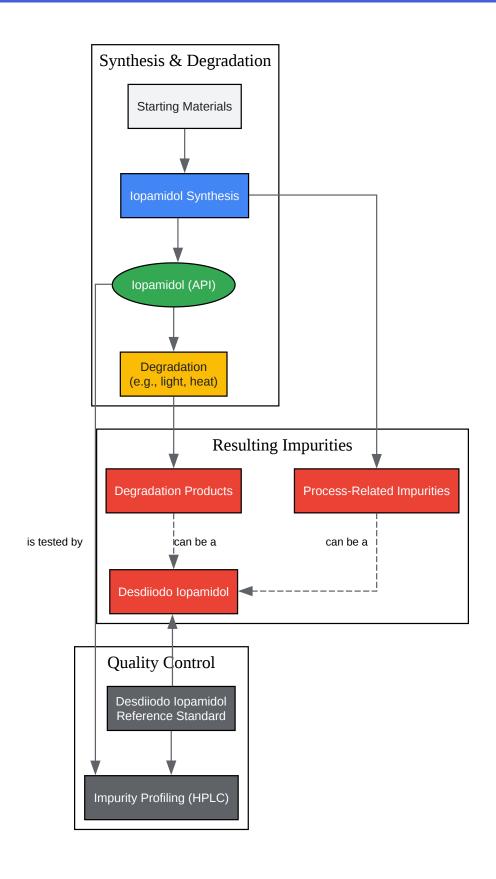


Logical Relationship of Iopamidol and Its Impurities

This diagram shows the relationship between the active pharmaceutical ingredient (Iopamidol) and its potential impurities, which can arise from the synthesis process or degradation.

Desdiiodo Iopamidol is a key impurity that is monitored.





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Caption: Origin and control of Iopamidol impurities.



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